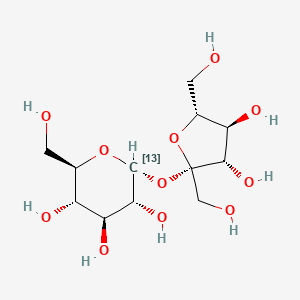

Sucrose-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

343.29 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)(213C)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i11+1 |

InChI Key |

CZMRCDWAGMRECN-JKNZAQETSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([13C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to Uniformly Labeled ¹³C Sucrose

An In-depth Technical Guide to Uniformly Labeled ¹³C Sucrose for Researchers and Drug Development Professionals

Uniformly labeled ¹³C Sucrose ([U-¹³C₁₂]Sucrose) is a non-radioactive, stable isotope-labeled form of sucrose in which all twelve carbon atoms are the ¹³C isotope instead of the common ¹²C isotope.[1][2] Sucrose itself is a disaccharide composed of two monosaccharides: glucose and fructose.[1] This isotopic enrichment makes it an invaluable tracer for metabolic research, allowing scientists to track the precise fate of sucrose-derived carbon through various biochemical pathways in living organisms without the safety concerns associated with radioactive isotopes like ¹⁴C.[3] Its primary application lies in metabolic flux analysis (MFA) and as a diagnostic tool in clinical settings, particularly for gastrointestinal disorders.[4]

Core Principles of ¹³C Isotopic Tracing

The fundamental principle behind using [U-¹³C₁₂]Sucrose is isotopic tracing. When introduced into a biological system, the labeled sucrose is metabolized just like its unlabeled counterpart. However, the heavier ¹³C atoms act as a distinguishable marker. Analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) can differentiate between metabolites containing ¹³C and those with ¹²C. By measuring the incorporation of ¹³C into downstream molecules—such as organic acids, amino acids, or exhaled carbon dioxide—researchers can quantitatively map metabolic pathways, determine the velocity of reactions (fluxes), and identify disruptions in metabolic networks.

Physicochemical and Isotopic Properties

The physical and isotopic characteristics of [U-¹³C₁₂]Sucrose are critical for its use as a tracer. High isotopic purity ensures that the observed signal is unambiguously from the administered compound.

| Property | Value | Reference |

| Chemical Formula | ¹³C₁₂H₂₂O₁₁ | |

| Molecular Weight | 354.21 g/mol | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥99% (CP) | |

| Physical Form | Powder | |

| Melting Point | 185-187 °C | |

| Mass Shift | M+12 |

Key Applications and Experimental Protocols

Clinical Diagnostics: The ¹³C-Sucrose Breath Test (¹³C-SBT)

A primary clinical application of [U-¹³C₁₂]Sucrose is in the ¹³C-Sucrose Breath Test, a non-invasive method for diagnosing Congenital Sucrase-Isomaltase Deficiency (CSID). CSID is a genetic disorder characterized by the inability to digest sucrose due to deficient activity of the sucrase-isomaltase enzyme in the small intestine.

The test works by measuring the rate at which ¹³C is exhaled as ¹³CO₂ after a patient ingests a dose of ¹³C-labeled sucrose. In healthy individuals, the sucrase enzyme efficiently cleaves the sucrose into glucose and fructose, which are then absorbed and metabolized, leading to a rapid increase in exhaled ¹³CO₂. In CSID patients, this process is significantly impaired.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 蔗糖- 13 C 12 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. journals.humankinetics.com [journals.humankinetics.com]

- 4. 13C-Breath Tests for Sucrose Digestion in Congenital Sucrase Isomaltase Deficient and Sacrosidase Supplemented Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sucrose-13C: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 13C-labeled sucrose (Sucrose-13C). This stable isotope-labeled disaccharide serves as a critical tool in metabolic research, diagnostics, and drug development, offering a non-radioactive method for tracing the fate of sucrose in biological systems.

Chemical Structure and Isotopic Labeling

Sucrose is a disaccharide composed of two monosaccharide units, glucose and fructose, linked by a glycosidic bond. In this compound, one or more of the twelve carbon atoms are replaced with the stable isotope, carbon-13 (¹³C). The labeling pattern can vary depending on the intended application.

Commonly Available Isotopic Labeling Patterns:

-

Sucrose-(glucose-1-¹³C): The ¹³C isotope is located at the C1 position of the glucose moiety.

-

Sucrose-(fructose-1-¹³C): The ¹³C isotope is located at the C1 position of the fructose moiety.[1]

-

Sucrose-¹³C₁₂ (Uniformly Labeled): All twelve carbon atoms in the sucrose molecule are ¹³C.[2][3][4]

The specific location of the ¹³C atom(s) is crucial for tracking specific metabolic pathways. For instance, uniformly labeled sucrose is often used to trace the overall absorption and metabolism of the entire molecule.

Physicochemical Properties

The physicochemical properties of this compound are largely identical to those of unlabeled sucrose. The primary difference lies in the molecular weight due to the presence of the heavier ¹³C isotope.

Table 1: Physicochemical Properties of Sucrose and its ¹³C Isotopologues

| Property | Unlabeled Sucrose | Sucrose-(glucose-1-¹³C) | Sucrose-¹³C₁₂ |

| Molecular Formula | C₁₂H₂₂O₁₁ | ¹³CC₁₁H₂₂O₁₁[5] | ¹³C₁₂H₂₂O₁₁ |

| Molecular Weight ( g/mol ) | 342.30 | 343.29 | 354.21 |

| Appearance | White crystalline solid | White to off-white solid | Powder |

| Melting Point (°C) | 185-187 (decomposes) | 185-187 (lit.) | 185-187 (lit.) |

| Solubility in Water | Highly soluble; ~204 g/100 mL at 20°C | Expected to be very similar to unlabeled sucrose | Expected to be very similar to unlabeled sucrose |

| Optical Activity [α]25/D | +66.5° (c = 2 in H₂O) | Not specified | +66.5° (c = 2 in H₂O) |

Spectroscopic Data

Spectroscopic techniques are essential for confirming the identity and isotopic enrichment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful tool for determining the position and extent of isotopic labeling. The chemical shifts in the ¹³C NMR spectrum of sucrose are well-established.

Table 2: ¹³C NMR Chemical Shifts for Sucrose in D₂O

| Carbon Atom | Chemical Shift (ppm) |

| Glc-1 | 93.1 |

| Glc-2 | 72.1 |

| Glc-3 | 73.4 |

| Glc-4 | 70.3 |

| Glc-5 | 73.2 |

| Glc-6 | 61.2 |

| Fru-1 | 62.2 |

| Fru-2 | 104.6 |

| Fru-3 | 77.4 |

| Fru-4 | 74.9 |

| Fru-5 | 82.3 |

| Fru-6 | 63.3 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound. The mass shift compared to unlabeled sucrose corresponds to the number of ¹³C atoms. For example, Sucrose-(glucose-1-¹³C) will show a mass shift of M+1, while uniformly labeled Sucrose-¹³C₁₂ will show a mass shift of M+12.

Infrared (IR) Spectroscopy

Experimental Protocols and Applications

This compound is a versatile tool employed in a range of experimental settings, from clinical diagnostics to fundamental metabolic research.

¹³C-Sucrose Breath Test

The ¹³C-Sucrose Breath Test is a non-invasive clinical diagnostic tool used to assess the activity of the intestinal enzyme sucrase-isomaltase, which is responsible for the digestion of sucrose. A deficiency in this enzyme leads to sucrose malabsorption.

Methodology:

-

Fasting: The patient fasts overnight (typically 8-12 hours) to establish a baseline.

-

Baseline Breath Sample: A baseline breath sample is collected to measure the natural abundance of ¹³CO₂.

-

Administration of ¹³C-Sucrose: The patient ingests a solution containing a known amount of ¹³C-labeled sucrose. The dosage can vary depending on the specific protocol.

-

Serial Breath Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-3 hours.

-

Analysis: The collected breath samples are analyzed by isotope ratio mass spectrometry (IRMS) to measure the ratio of ¹³CO₂ to ¹²CO₂.

-

Interpretation: An increase in the amount of exhaled ¹³CO₂ over time indicates that the ¹³C-sucrose has been successfully digested by sucrase, absorbed, and metabolized, releasing the ¹³C label as ¹³CO₂. A lack of a significant increase in exhaled ¹³CO₂ suggests sucrase deficiency.

Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells. ¹³C-labeled sucrose can be used as a tracer to elucidate carbon flow through central carbon metabolism, particularly in organisms that utilize sucrose as a primary carbon source, such as plants.

General Methodology:

-

Cell Culture/Organism Growth: Cells or organisms are cultured in a medium containing ¹³C-labeled sucrose as the sole or primary carbon source.

-

Isotopic Steady State: The system is allowed to reach an isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells or tissues.

-

Isotopomer Analysis: The isotopic labeling patterns (isotopomers) of key metabolites, such as amino acids and sugar phosphates, are determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Computational Modeling: The experimental isotopomer data is used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes.

Tracing Sucrose Metabolism in Disease and Drug Development

¹³C-labeled sucrose is utilized to trace the metabolic fate of sucrose in various disease models, such as cancer and metabolic disorders. By tracking the incorporation of ¹³C into downstream metabolites, researchers can understand how sucrose metabolism is altered in diseased states and how it is affected by therapeutic interventions.

For example, in cancer research, ¹³C-glucose (a component of sucrose) is used to trace its contribution to processes like the synthesis of nucleotides for cell proliferation via the pentose phosphate pathway.

Conclusion

This compound is an indispensable tool for researchers and clinicians. Its non-radioactive nature makes it a safe and effective tracer for studying sucrose digestion, absorption, and metabolism in vivo. The ability to introduce ¹³C at specific or all carbon positions provides a high degree of flexibility for designing experiments to probe intricate metabolic pathways. From diagnosing gastrointestinal disorders to unraveling complex metabolic networks in drug discovery, this compound continues to be a cornerstone of stable isotope-based research.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 13C-sucrose breath test for the non-invasive assessment of environmental enteropathy in Zambian adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.aap.org [publications.aap.org]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. metsol.com [metsol.com]

An In-depth Technical Guide to the Synthesis of 13C Labeled Sucrose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing 13C labeled sucrose, a critical tracer in metabolic research and drug development. We will delve into the core methodologies, presenting detailed experimental protocols, quantitative data for comparison, and visual representations of the synthesis pathways and experimental workflows.

Introduction to 13C Labeled Sucrose in Research

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that can be incorporated into molecules to trace their metabolic fate within biological systems. ¹³C labeled sucrose is an invaluable tool for researchers studying carbohydrate metabolism, metabolic flux, and the impact of therapeutic interventions on these pathways. Its applications range from investigating plant and microbial metabolism to understanding metabolic diseases in humans. By tracking the journey of the ¹³C atoms from sucrose through various metabolic pathways, scientists can gain quantitative insights into the rates of different biochemical reactions.

Core Synthesis Methodologies

The synthesis of ¹³C labeled sucrose primarily relies on enzymatic and chemo-enzymatic approaches. These methods leverage the high specificity of enzymes to construct the disaccharide from ¹³C-labeled monosaccharide precursors.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient route to ¹³C labeled sucrose, minimizing the formation of unwanted byproducts. Two main enzymatic pathways are commonly employed:

-

Sucrose Synthase (SuSy) Pathway: This pathway utilizes the reversible reaction catalyzed by sucrose synthase.

-

Sucrose-6-Phosphate Synthase (SPS) and Sucrose-6-Phosphate Phosphatase (SPP) Pathway: This is the primary pathway for sucrose biosynthesis in plants.

This method involves the direct condensation of a ¹³C-labeled glucose donor, typically UDP-[¹³C]-glucose, with fructose. The reaction is reversible, but by manipulating substrate concentrations, the equilibrium can be shifted towards sucrose synthesis.

Experimental Protocol: Enzymatic Synthesis of [U-¹³C-Glucosyl]-Sucrose using Sucrose Synthase

Materials:

-

UDP-[U-¹³C₆]-glucose (uniformly ¹³C-labeled)

-

Fructose (unlabeled or ¹³C-labeled, depending on the desired final product)

-

Sucrose Synthase (EC 2.4.1.13) from a suitable source (e.g., recombinant E. coli)

-

HEPES buffer (pH 7.5)

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

High-Purity Water

-

HPLC system with a suitable carbohydrate column (e.g., amino or ligand-exchange column)

-

Lyophilizer

Procedure:

-

Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

50 mM HEPES buffer (pH 7.5)

-

10 mM MgCl₂

-

2 mM DTT

-

20 mM UDP-[U-¹³C₆]-glucose

-

50 mM Fructose

-

5 units/mL Sucrose Synthase

-

-

Incubation: Incubate the reaction mixture at 30°C for 4-6 hours with gentle agitation. The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or HPLC.

-

Reaction Termination: Terminate the reaction by heating the mixture at 95°C for 5 minutes to denature the enzyme.

-

Purification:

-

Centrifuge the terminated reaction mixture to pellet the denatured protein.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Purify the ¹³C-labeled sucrose from the reaction mixture using a preparative HPLC system equipped with a carbohydrate column. An isocratic mobile phase of acetonitrile:water (e.g., 80:20 v/v) is commonly used.[1][2]

-

Collect the fractions containing the sucrose peak, identified by comparison with a sucrose standard.

-

-

Product Recovery: Pool the sucrose-containing fractions and remove the solvent by lyophilization to obtain the purified ¹³C-labeled sucrose as a white powder.

-

Analysis: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

This two-step enzymatic process mimics the natural sucrose biosynthesis pathway in plants. First, SPS catalyzes the formation of ¹³C-sucrose-6-phosphate from UDP-[¹³C]-glucose and [¹³C]-fructose-6-phosphate. Subsequently, SPP removes the phosphate group to yield ¹³C-sucrose.

Experimental Protocol: Two-Step Enzymatic Synthesis of Uniformly ¹³C Labeled Sucrose

Materials:

-

UDP-[U-¹³C₆]-glucose

-

[U-¹³C₆]-Fructose-6-phosphate

-

Sucrose-6-Phosphate Synthase (SPS) (EC 2.4.1.14)

-

Sucrose-6-Phosphate Phosphatase (SPP) (EC 3.1.3.24)

-

Tricine-NaOH buffer (pH 7.8)

-

MgCl₂

-

DTT

-

Alkaline Phosphatase (optional, for monitoring)

-

HPLC system

-

Lyophilizer

Procedure:

-

Step 1: Synthesis of ¹³C-Sucrose-6-Phosphate:

-

Prepare a reaction mixture containing:

-

50 mM Tricine-NaOH buffer (pH 7.8)

-

15 mM MgCl₂

-

5 mM DTT

-

10 mM UDP-[U-¹³C₆]-glucose

-

10 mM [U-¹³C₆]-Fructose-6-phosphate

-

2 units/mL SPS

-

-

Incubate at 37°C for 2-3 hours.

-

-

Step 2: Dephosphorylation to ¹³C-Sucrose:

-

Directly to the reaction mixture from Step 1, add SPP to a final concentration of 1 unit/mL.

-

Continue the incubation at 37°C for another 1-2 hours.

-

-

Reaction Termination and Purification: Follow the same termination and purification procedures as described for the Sucrose Synthase method (heating, centrifugation, filtration, HPLC, and lyophilization).

-

Analysis: Characterize the final product for identity, purity, and isotopic enrichment using mass spectrometry and NMR.

Chemo-Enzymatic Synthesis

Chemo-enzymatic methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. While less common for the direct synthesis of ¹³C-sucrose itself, this approach is valuable for producing ¹³C-labeled sucrose analogues or for preparing the ¹³C-labeled monosaccharide precursors. For instance, ¹³C-labeled glucose or fructose can be chemically synthesized and then used as substrates in the enzymatic reactions described above.

Quantitative Data Summary

The yield and isotopic enrichment of ¹³C-labeled sucrose are critical parameters for its application. The following table summarizes typical quantitative data obtained from the enzymatic synthesis methods. It is important to note that these values can vary depending on the specific reaction conditions, enzyme quality, and purification efficiency.

| Synthesis Method | Starting ¹³C-Labeled Precursor(s) | Typical Reported Yield (%) | Isotopic Enrichment (%) | Purity (%) | Reference |

| Sucrose Synthase (SuSy) | UDP-[U-¹³C₆]-glucose, Fructose | 60 - 80 | > 98 | > 99 | [General literature values] |

| SPS/SPP Pathway | UDP-[U-¹³C₆]-glucose, [U-¹³C₆]-Fructose-6-phosphate | 50 - 70 | > 98 | > 99 | [General literature values] |

Note: Specific literature with directly comparable, side-by-side quantitative data for different ¹³C-sucrose synthesis methods is limited. The values presented are representative ranges based on typical enzymatic reactions and purification efficiencies.

Visualization of Pathways and Workflows

To provide a clearer understanding of the synthesis processes and their applications, the following diagrams have been generated using the DOT language.

Sucrose Biosynthesis Pathways

Experimental Workflow for ¹³C Labeled Sucrose Synthesis and Purification

References

- 1. Specific natural isotope profile studied by isotope ratio mass spectrometry (SNIP-IRMS): (13)C/(12)C ratios of fructose, glucose, and sucrose for improved detection of sugar addition to pineapple juices and concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sucrose by high-performance liquid chromatography (Type-IV) | OIV [oiv.int]

A Technical Guide to the Natural and Labeled Abundance of ¹³C in Sucrose for Researchers

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the distinctions and applications of natural and ¹³C-labeled sucrose. A comprehensive understanding of the isotopic abundance of carbon-13 (¹³C) in sucrose is fundamental for a range of scientific inquiries, most notably in metabolic flux analysis. This document provides quantitative data, detailed experimental protocols for isotopic analysis, and a visual representation of a key experimental workflow.

Quantitative Analysis of ¹³C Abundance in Sucrose

The isotopic abundance of ¹³C is a critical parameter that distinguishes naturally occurring sucrose from its synthetically enriched counterpart. The following table summarizes the quantitative differences in ¹³C abundance.

| Isotope | Natural Abundance (%) | Labeled Abundance (atom %) |

| ¹³C | ~1.07%[1] | Up to 99% |

The natural abundance of ¹³C is approximately 1.07% of all carbon atoms[1]. In contrast, commercially available ¹³C-labeled sucrose can have an enrichment of up to 99 atom percent ¹³C. This significant difference in isotopic composition is the basis for tracer studies in metabolic research.

Experimental Protocols for Determining ¹³C Abundance

The accurate determination of ¹³C abundance in sucrose samples is paramount for the integrity of experimental data. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry is a powerful technique for determining the precise ratio of stable isotopes.

Sample Preparation:

-

Freeze-Drying and Homogenization: Samples containing sucrose are initially freeze-dried to remove water and then homogenized to ensure uniformity.

-

Defatting: Lipids can interfere with the analysis and are removed using a solvent extraction method, such as a Soxhlet extraction.

-

Encapsulation: A small, precisely weighed amount of the dried, defatted sample (typically ~2mg) is placed into a tin capsule[2].

Analysis:

-

Combustion: The encapsulated sample is dropped into a high-temperature (around 1120°C) elemental analyzer. The sample is combusted, converting the organic carbon into carbon dioxide (CO₂) gas[2].

-

Gas Purification: The resulting gases pass through a series of traps and reactors to remove water and other impurities, and to convert nitrogen oxides to dinitrogen gas[2].

-

Mass Analysis: The purified CO₂ is introduced into the isotope ratio mass spectrometer. The instrument measures the ratio of the masses corresponding to ¹³CO₂ and ¹²CO₂, from which the ¹³C/¹²C ratio of the original sample is determined.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a sensitive method for analyzing the mass isotopomer distribution of sucrose and its constituent monosaccharides.

Sample Preparation and Enzymatic Hydrolysis:

-

Extraction: Intracellular sugars are extracted from the biological sample.

-

Hexose Removal (Optional): To specifically analyze the moieties of sucrose, soluble hexoses (glucose and fructose) can be removed by enzymatic treatment with hexokinase.

-

Sucrose Cleavage: The sample is then treated with invertase to hydrolyze sucrose into its glucose and fructose components.

-

Filtration and Dilution: The enzymatically treated sample is filtered to remove proteins and diluted with acetonitrile for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: The sample is injected into a liquid chromatography system to separate the different sugars.

-

Mass Spectrometry: The separated sugars are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the different mass isotopomers of glucose and fructose, which correspond to the glucosyl and fructosyl moieties of the original sucrose.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the position of ¹³C atoms within the sucrose molecule.

Sample Preparation:

-

Dissolution: A sufficient amount of the sucrose sample (typically several milligrams for a satisfactory signal-to-noise ratio) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆). The higher the concentration, the better the signal, as ¹³C is significantly less sensitive than ¹H NMR.

-

Transfer to NMR Tube: The solution is transferred to a 5 mm NMR tube. It is crucial to ensure the solution is free of solid particles.

Data Acquisition:

-

Spectrometer Setup: The NMR tube is placed in a high-field NMR spectrometer.

-

Acquisition Parameters: A standard one-dimensional ¹³C NMR experiment with proton decoupling is performed. Key parameters include the spectral width (typically 0-220 ppm), acquisition time, and the number of scans. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans is often required to achieve a good signal-to-noise ratio.

Visualization of Experimental Workflow: ¹³C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) using ¹³C-labeled substrates is a cornerstone technique for quantifying the rates of metabolic reactions within a living cell. The workflow involves introducing a ¹³C-labeled substrate, such as sucrose, to a biological system and then measuring the incorporation of ¹³C into various metabolites.

Workflow for ¹³C Metabolic Flux Analysis (MFA).

References

Stability and Storage of Sucrose-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Sucrose-¹³C. It is intended to be a valuable resource for researchers and professionals in the pharmaceutical and biotechnology industries who utilize isotopically labeled compounds in their work. The information presented herein is based on established principles of carbohydrate chemistry and regulatory guidelines for stability testing.

Introduction

Sucrose-¹³C is a non-radioactive, stable isotope-labeled form of sucrose, a disaccharide composed of glucose and fructose. It is a critical tool in various research applications, including metabolic studies, as a tracer in drug development, and as an internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Ensuring the chemical and physical stability of Sucrose-¹³C is paramount to the integrity and reproducibility of experimental results. This document outlines the key factors affecting its stability, recommended storage conditions, and protocols for assessing its shelf-life.

Factors Affecting Stability

The stability of solid Sucrose-¹³C is primarily influenced by three environmental factors: temperature, humidity, and light.

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While solid crystalline sucrose is relatively stable at ambient temperatures, prolonged exposure to high temperatures can lead to caramelization, a complex series of reactions that result in discoloration and the formation of various degradation products. For Sucrose-¹³C, this would compromise its isotopic purity and chemical identity.

-

Humidity: Sucrose is hygroscopic, meaning it can absorb moisture from the atmosphere. The amount of moisture absorbed depends on the relative humidity (RH) of the environment. Moisture absorption can lead to physical changes such as caking and can also facilitate chemical degradation, most notably hydrolysis. Amorphous forms of sucrose are significantly more hygroscopic than the crystalline form.

-

Light: Exposure to ultraviolet (UV) or visible light can potentially induce photodegradation. While sucrose itself does not strongly absorb light in the near-UV and visible regions, impurities or the presence of photosensitizers could lead to degradation upon prolonged light exposure.

Degradation Pathways

The primary chemical degradation pathway for Sucrose-¹³C is hydrolysis. This reaction cleaves the glycosidic bond linking the glucose-¹³C and fructose-¹³C units, resulting in the formation of the corresponding monosaccharides.

Hydrolysis: C₁₂H₂₂O₁₁ (Sucrose-¹³C) + H₂O → C₆H₁₂O₆ (Glucose-¹³C) + C₆H₁₂O₆ (Fructose-¹³C)

This reaction is significantly accelerated in the presence of acids and at elevated temperatures. In the solid state, hydrolysis is generally slow but can be initiated by the absorption of moisture.

The diagram below illustrates the key factors influencing the stability of Sucrose-¹³C.

Recommended Storage Conditions

To ensure the long-term stability and integrity of Sucrose-¹³C, the following storage conditions are recommended. These are based on typical supplier recommendations and general guidelines for storing hygroscopic and temperature-sensitive compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C ± 5°C | Minimizes the rate of potential degradation reactions, ensuring long-term stability for up to 3 years.[1] |

| Room Temperature (short-term) | Acceptable for short periods if protected from light and moisture.[2] | |

| Humidity | Store in a tightly sealed container with a desiccant. | Prevents moisture absorption, which can lead to caking and hydrolysis. |

| Light | Protect from light. | Minimizes the risk of photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) is ideal but not always necessary. | Protects against potential oxidative degradation, although sucrose is not highly susceptible to oxidation. |

| Container | Well-sealed, non-reactive containers (e.g., amber glass vials). | Prevents contamination and interaction with the container material. |

Experimental Protocols for Stability Assessment

A comprehensive stability study for Sucrose-¹³C should be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing and Q1B for photostability testing.

Stress Testing (Forced Degradation)

Stress testing is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This helps in developing a stability-indicating analytical method.

Experimental Workflow for Stress Testing:

Protocol for Stress Testing:

-

Sample Preparation:

-

Solid State: Weigh approximately 10-20 mg of Sucrose-¹³C into separate, appropriate containers for each stress condition.

-

Solution State: Prepare a stock solution of Sucrose-¹³C (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a relevant buffer).

-

-

Stress Conditions:

-

Heat (Solid): Expose the solid samples to elevated temperatures (e.g., 60°C and 80°C) for a defined period (e.g., 1, 3, and 7 days).

-

Humidity (Solid): Place solid samples in controlled humidity chambers (e.g., 75% RH and 90% RH) at a constant temperature (e.g., 40°C) for a defined period.

-

Photostability (Solid): Expose solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Acid Hydrolysis (Solution): Mix the stock solution with an equal volume of an acid (e.g., 0.2 M HCl to get a final concentration of 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis (Solution): Follow the same procedure as acid hydrolysis but use a base (e.g., 0.2 M NaOH).

-

Oxidation (Solution): Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Monitor the reaction over time.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method (see Section 5.3). The method should be able to separate intact Sucrose-¹³C from all potential degradation products.

Long-Term and Accelerated Stability Testing

This testing is designed to predict the shelf-life of Sucrose-¹³C under recommended storage conditions.

ICH Recommended Storage Conditions for Stability Testing:

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol for Long-Term and Accelerated Stability Testing:

-

Batch Selection: Use at least three primary batches of Sucrose-¹³C for the study.

-

Container Closure System: Package the samples in the proposed commercial packaging or a container that simulates it.

-

Storage: Place the packaged samples in controlled environmental chambers set to the long-term, and accelerated conditions.

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, test the samples for the following parameters:

-

Appearance (visual inspection)

-

Assay of Sucrose-¹³C (using a stability-indicating method)

-

Degradation products/impurities

-

Moisture content (e.g., by Karl Fischer titration)

-

Stability-Indicating Analytical Method

A crucial component of any stability study is a validated analytical method that can accurately and precisely measure the concentration of the active substance and its degradation products. For Sucrose-¹³C, a High-Performance Liquid Chromatography (HPLC) method is often suitable.

Example HPLC Method Protocol:

-

Instrumentation: HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

-

Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.

-

Mobile Phase: A mixture of acetonitrile and water is commonly used for amino-propyl columns. For ligand-exchange columns, water is typically the mobile phase.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Controlled, for example, at 30-40°C.

-

Injection Volume: 10-20 µL.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is demonstrated by showing that the method can resolve Sucrose-¹³C from its degradation products generated during stress testing.

Conclusion

Sucrose-¹³C is a stable molecule when stored under appropriate conditions. The primary risks to its stability are exposure to high temperatures and humidity, which can lead to hydrolysis and the formation of glucose-¹³C and fructose-¹³C. To ensure the long-term integrity of Sucrose-¹³C, it should be stored at -20°C in a tightly sealed container, protected from light. A comprehensive stability testing program, following ICH guidelines, is essential to formally establish its shelf-life and to ensure the quality and reliability of this important research tool.

References

Navigating Metabolic Pathways: A Technical Guide to Sucrose-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sucrose-13C, a critical tool in metabolic research and diagnostics. We will cover its fundamental properties, detailed experimental protocols for its use, and the key metabolic pathways it helps to elucidate.

Quantitative Data on this compound Isotopologues

This compound is not a single molecular entity but rather a family of isotopically labeled molecules where one or more carbon-12 atoms are substituted with carbon-13 atoms. The choice of isotopologue is critical as it determines the specific metabolic pathways being traced. Below is a summary of common this compound variants.

| Isotopologue | CAS Number | Molecular Weight ( g/mol ) |

| Sucrose-(glucose-1-¹³C) | 1485475-69-1 | 343.29[1][2][3] |

| Sucrose-(glucose-¹³C₆) | 2140850-84-4 | 348.25[4] |

| Sucrose-¹³C₁₂ | 1217464-95-3 | 354.21[5] |

Experimental Protocol: The ¹³C-Sucrose Breath Test

The ¹³C-Sucrose Breath Test (SBT) is a non-invasive method for assessing the activity of the intestinal enzyme sucrase-isomaltase. This test is valuable in diagnosing conditions related to gut health and function, such as environmental enteropathy and congenital sucrase-isomaltase deficiency.

Patient Preparation

-

Dietary Restrictions: For three days prior to the test, the patient should adhere to a diet low in natural ¹³C content. This typically involves avoiding C4 plants and their products, such as corn, pineapple, and sugarcane.

-

Fasting: The patient must fast for a minimum of 8-12 hours overnight before the test. Water is permitted during this period.

Test Administration

-

Baseline Breath Sample: Before administering the ¹³C-sucrose, two baseline breath samples are collected from the patient.

-

Substrate Ingestion: A pre-measured dose of uniformly labeled ¹³C-sucrose (U-¹³C sucrose), typically 0.3 mg/kg body weight, is dissolved in water and ingested by the patient.

-

Breath Sample Collection: Breath samples are collected at regular intervals after ingestion. A common collection schedule is at 15, 30, 45, 60, 90, 120, 150, 180, 210, and 240 minutes. The samples are collected in specialized breath collection bags or tubes.

Sample Analysis

The collected breath samples are analyzed using Isotope Ratio Mass Spectrometry (IRMS) to determine the ratio of ¹³CO₂ to ¹²CO₂. The enrichment of ¹³CO₂ in the breath over time is indicative of the rate of sucrose digestion and absorption.

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the metabolic fate of ¹³C-labeled sucrose and the principle of the ¹³C-Sucrose Breath Test.

Caption: Metabolic pathway of ¹³C-sucrose and breath test workflow.

Applications in Research and Drug Development

The use of ¹³C-labeled sucrose and other stable isotope tracers is a powerful technique in metabolic research. In drug development, the ¹³C-Sucrose Breath Test can be employed to assess the impact of new chemical entities on intestinal function and enzyme activity. For instance, it can be used to evaluate potential side effects of drugs on the gastrointestinal mucosa. Furthermore, tracing the metabolic fate of ¹³C-labeled compounds provides valuable insights into drug metabolism and pharmacokinetics.

References

- 1. 13C-sucrose breath test for the non-invasive assessment of environmental enteropathy in Zambian adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.aap.org [publications.aap.org]

- 3. Using the noninvasive (13)C-sucrose breath test to measure intestinal sucrase activity in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 13C-sucrose breath test for the non-invasive assessment of environmental enteropathy in Zambian adults [frontiersin.org]

- 5. metsol.com [metsol.com]

A Technical Guide to ¹³C Enriched Sucrose: Properties, Experimental Applications, and Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of ¹³C enriched sucrose, a critical tool in metabolic research and drug development. It details experimental protocols for its use and visualizes the metabolic pathways it helps to elucidate.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of sucrose are largely unaltered by the substitution of ¹²C with ¹³C isotopes. However, the molecular weight increases predictably with the degree of enrichment. This stable, non-radioactive isotopic labeling allows for the precise tracing of sucrose's metabolic fate in biological systems.

Quantitative Data Summary

The following tables summarize the key quantitative data for unlabeled and ¹³C enriched sucrose. It is important to note that while extensive data is available for unlabeled sucrose, specific measurements for properties like density and a precise specific rotation for various enrichments of ¹³C sucrose are not widely published. The values for unlabeled sucrose serve as a reliable proxy, as significant deviations due to isotopic enrichment are not expected.

Table 1: Molecular and Physical Properties of Sucrose and its ¹³C Isotopologues

| Property | Unlabeled Sucrose | ¹³C₁-Sucrose | ¹³C₆-Sucrose | ¹³C₁₂-Sucrose (Fully Labeled) |

| Molecular Formula | C₁₂H₂₂O₁₁ | ¹³CC₁₁H₂₂O₁₁[1] | ¹³C₆C₆H₂₂O₁₁ | ¹³C₁₂H₂₂O₁₁[2] |

| Molecular Weight ( g/mol ) | 342.30 | 343.29[1] | 348.25[3] | 354.21[2] |

| Melting Point (°C) | 185-187 (decomposes) | 185-187 | 185-187 | 185-187 |

| Appearance | White crystalline powder | White powder | White powder | White powder |

| Specific Rotation [α]D²⁵ | +66.5° (c=2 in H₂O) | Not available | Not available | +66.5° (c=2 in H₂O) |

| Density (g/cm³) | ~1.59 | Not available | Not available | Not available |

| Isotopic Purity (atom % ¹³C) | N/A | Typically 99% | Typically 98-99% | Typically 99% |

Table 2: Solubility and Stability of Sucrose

| Property | Value/Information |

| Solubility in Water | Highly soluble, approximately 2000 g/L at 20°C. Isotopic enrichment is not expected to significantly alter solubility. |

| Hygroscopicity | Sucrose is hygroscopic and will absorb moisture from the air. |

| Stability | Stable under normal storage conditions. Solutions can be filter-sterilized. Autoclaving can lead to some hydrolysis into glucose and fructose. Studies have shown that in acidic conditions and at elevated temperatures, sucrose hydrolysis can occur, which is a consideration in the formulation of biotherapeutics. |

Experimental Protocols

¹³C enriched sucrose is a versatile tracer used in a variety of experimental contexts, from whole-organism metabolic studies to detailed cellular flux analysis. Below are detailed methodologies for key experiments.

¹³C-Sucrose Breath Test for In Vivo Sucrose Digestion and Absorption

The ¹³C-sucrose breath test is a non-invasive method to assess the activity of the intestinal enzyme sucrase-isomaltase.

Objective: To measure the rate of ¹³C-sucrose digestion and absorption by quantifying the amount of ¹³CO₂ exhaled over time.

Materials:

-

¹³C enriched sucrose (uniformly labeled or specifically labeled on the glucose or fructose moiety)

-

Drinking water

-

Breath collection bags or tubes

-

Isotope Ratio Mass Spectrometer (IRMS) or other suitable ¹³CO₂ analyzer

Procedure:

-

Patient Preparation: The patient should fast overnight (typically 8-12 hours) to ensure a stable baseline ¹³CO₂ level.

-

Baseline Breath Sample: Collect one or two baseline breath samples before administering the ¹³C-sucrose.

-

Substrate Administration: Dissolve a pre-weighed amount of ¹³C-sucrose (e.g., 20 grams) in water. The patient drinks the solution.

-

Post-Dose Breath Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.

-

Sample Analysis: Analyze the ¹³C/¹²C ratio in the collected breath samples using IRMS.

-

Data Analysis: Calculate the rate of ¹³CO₂ exhalation over time, which reflects the rate of sucrose digestion and subsequent metabolism of the labeled glucose and fructose.

Metabolic Flux Analysis (MFA) in Mammalian Cell Culture using ¹³C-Sucrose

This protocol outlines a general workflow for tracing the metabolic fate of the glucose moiety of sucrose through central carbon metabolism in cultured mammalian cells.

Objective: To quantify the relative or absolute rates (fluxes) of metabolic pathways such as glycolysis and the TCA cycle.

Materials:

-

Mammalian cell line of interest

-

Glucose-free cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Uniformly ¹³C-labeled sucrose (or ¹³C-glucose as a proxy for the glucose moiety)

-

Phosphate-Buffered Saline (PBS)

-

Extraction solvent (e.g., 80% methanol, chilled)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Cell Culture Preparation: Culture cells to the desired confluency (typically 70-80%) in standard glucose-containing medium.

-

Media Preparation for Labeling: Prepare a labeling medium consisting of glucose-free base medium supplemented with a known concentration of ¹³C-sucrose (or ¹³C-glucose), dFBS, and other necessary supplements.

-

Isotopic Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cell monolayer once with sterile PBS to remove residual unlabeled glucose.

-

Add the pre-warmed ¹³C labeling medium to the cells.

-

Incubate the cells for a sufficient duration to achieve isotopic steady-state for the metabolites of interest (typically several hours to 24 hours).

-

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quench metabolism and extract metabolites by adding ice-cold 80% methanol to the culture plate.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the isotopic enrichment in the extracted metabolites using LC-MS or GC-MS.

-

Data Analysis: Determine the mass isotopologue distributions (MIDs) of key metabolites and use metabolic flux analysis software to calculate pathway fluxes.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of atoms in metabolic pathways and the logical sequence of experimental procedures.

Tracing ¹³C from Sucrose through Glycolysis and the TCA Cycle

When cells are supplied with sucrose, it is first hydrolyzed into glucose and fructose. The ¹³C atoms from the glucose moiety can then be traced as they are processed through central carbon metabolism.

Caption: Metabolic fate of ¹³C from sucrose through glycolysis and the TCA cycle.

Experimental Workflow for ¹³C-Sucrose Metabolic Flux Analysis

The following diagram illustrates the key steps in a typical metabolic flux analysis experiment using ¹³C-sucrose in a drug development context.

Caption: Workflow for assessing drug effects on metabolism using ¹³C-sucrose MFA.

References

An In-depth Technical Guide to 13C Isotopic Labeling in Disaccharides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of 13C isotopic labeling in the study of disaccharides. This powerful technique offers a window into the intricate metabolic fates and interactions of these crucial biomolecules, enabling researchers to trace their pathways, quantify their fluxes, and elucidate their roles in health and disease.

Core Principles of 13C Isotopic Labeling

Isotopic labeling is a technique used to track the journey of a molecule through a biological system.[1] The core principle involves replacing one or more of the naturally abundant carbon-12 (¹²C) atoms in a disaccharide molecule with the stable, heavier isotope, carbon-13 (¹³C).[1][2] Since ¹³C is chemically identical to ¹²C, the labeled disaccharide behaves in the same way as its unlabeled counterpart within biological systems.[3][4] However, the slight increase in mass allows for its detection and quantification using specialized analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

By introducing a ¹³C-labeled disaccharide to cells, tissues, or whole organisms, researchers can follow the incorporation of the ¹³C atoms into various downstream metabolites. This allows for the detailed mapping of metabolic pathways, a process known as metabolic flux analysis (MFA).

Synthesis of ¹³C-Labeled Disaccharides

The availability of ¹³C-labeled disaccharides is crucial for these studies. These molecules can be produced through chemical synthesis, chemoenzymatic methods, or biosynthesis.

-

Chemical Synthesis: This approach offers precise control over the position of the ¹³C label. For instance, [1-¹³Cglc]sucrose is a commercially available sucrose molecule where the first carbon of the glucose moiety is labeled. The synthesis of a ¹³C-labeled alpha-mannosyl glycolipid analog from [¹³C]glucose has also been described, involving steps like acetylation, reduction, and oxidation.

-

Chemoenzymatic Synthesis: This method combines chemical steps with enzymatic reactions to achieve specific labeling patterns. For example, a ¹³C-labeled hyaluronan disaccharide calibrant was synthesized chemoenzymatically for use in LC-MS/MS quantification.

-

Biosynthesis: In this method, organisms such as plants or microorganisms are cultured in the presence of a ¹³C-labeled precursor, like ¹³C-glucose. These organisms then naturally synthesize more complex molecules, including disaccharides, incorporating the ¹³C label.

Experimental Protocols

A typical ¹³C labeling experiment follows a structured workflow, from introducing the labeled substrate to analyzing the resulting labeled products.

Experimental Workflow for ¹³C Labeling Studies

The general workflow for a ¹³C metabolic flux analysis experiment is depicted below. It involves introducing a ¹³C-labeled substrate to a biological system, allowing for metabolic processing, and then extracting and analyzing the metabolites to determine the extent and pattern of ¹³C incorporation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for analyzing ¹³C labeling in disaccharides due to its high sensitivity and resolution. However, because sugars are not volatile, they require a chemical modification step called derivatization before they can be analyzed by GC-MS.

Protocol for GC-MS Analysis of ¹³C-Labeled Disaccharides:

-

Sample Extraction: Extract sugars from the biological sample using a suitable solvent, such as a methanol/chloroform/water mixture.

-

Derivatization:

-

Oximation: To prevent the formation of multiple isomers in the subsequent step, an oximation reaction is often performed first. Dissolve the dried sugar extract in a solution of an oximation reagent (e.g., ethoxylamine hydrochloride in pyridine) and heat.

-

Silylation: The most common derivatization for sugars is silylation, which replaces the hydrogen atoms of the hydroxyl groups with trimethylsilyl (TMS) groups. Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the oximated sample and heat. This increases the volatility of the disaccharide.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the gas chromatograph. The different derivatized sugars will separate based on their boiling points and interactions with the GC column.

-

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized. Chemical ionization is often preferred over electron ionization for better quantification of saccharide labeling.

-

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the detection of the mass shift caused by the ¹³C isotopes.

-

-

Data Analysis: The resulting mass isotopomer distributions are corrected for the natural abundance of isotopes to determine the true level of ¹³C enrichment.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for analyzing ¹³C-labeled disaccharides. It provides detailed information about the specific location of the ¹³C atoms within the molecule. Two-dimensional NMR techniques, such as the HSQC-TOCSY experiment, are particularly useful for assigning the ¹³H and ¹³C resonances of disaccharides.

Protocol for NMR Analysis of ¹³C-Labeled Disaccharides:

-

Sample Preparation: Dissolve the purified ¹³C-labeled disaccharide in a suitable NMR solvent, often D₂O, to the desired concentration (typically 0.1-1.0 mM).

-

NMR Data Acquisition:

-

Acquire a 1D ¹³C NMR spectrum to get an overall view of the labeled carbons.

-

For more detailed structural information and assignment of resonances, acquire 2D NMR spectra. A 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is highly sensitive for detecting one-bond correlations between protons and carbons.

-

-

Data Processing and Analysis:

-

Process the acquired NMR data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analyze the spectra to identify the chemical shifts of the ¹³C-labeled carbons and their corresponding protons. This information reveals the specific sites of isotopic labeling within the disaccharide.

-

Quantitative Data Presentation

The data obtained from ¹³C labeling experiments is quantitative and provides a wealth of information about metabolic processes.

Table 1: Isotopic Enrichment of Sucrose Moieties in Rapeseed Embryos

| Moiety | Isotopologue | Fractional Abundance (%) |

| Glucosyl | M+0 | 65.2 ± 1.5 |

| M+1 | 18.3 ± 0.8 | |

| M+2 | 8.5 ± 0.5 | |

| M+3 | 4.1 ± 0.3 | |

| M+4 | 2.0 ± 0.2 | |

| M+5 | 1.0 ± 0.1 | |

| M+6 | 0.9 ± 0.1 | |

| Fructosyl | M+0 | 70.1 ± 1.8 |

| M+1 | 15.9 ± 0.7 | |

| M+2 | 7.2 ± 0.4 | |

| M+3 | 3.5 ± 0.2 | |

| M+4 | 1.7 ± 0.1 | |

| M+5 | 0.8 ± 0.1 | |

| M+6 | 0.8 ± 0.1 |

This table presents hypothetical mass isotopomer distribution data for the glucosyl and fructosyl moieties of sucrose extracted from rapeseed embryos cultured with a ¹³C-labeled substrate. M+n represents the fraction of the molecule with 'n' ¹³C atoms.

Table 2: Metabolic Fluxes in Central Carbon Metabolism of Cancer Cells

| Reaction | Flux (relative to glucose uptake) |

| Glycolysis (Glucose -> Pyruvate) | 100 |

| Pentose Phosphate Pathway (oxidative) | 15.2 ± 1.2 |

| TCA Cycle (Isocitrate -> α-Ketoglutarate) | 55.8 ± 3.4 |

| Anaplerosis (Pyruvate -> Oxaloacetate) | 20.1 ± 2.1 |

| Reductive Carboxylation | 5.3 ± 0.9 |

This table shows example metabolic flux data determined by ¹³C-MFA in a cancer cell line. The fluxes are normalized to the glucose uptake rate.

Applications in Research and Drug Development

¹³C isotopic labeling of disaccharides has a wide range of applications, from fundamental metabolic research to pharmaceutical development.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a cornerstone application that provides a quantitative understanding of cellular metabolism. By tracing the flow of ¹³C atoms from a labeled disaccharide through metabolic networks, researchers can determine the rates (fluxes) of individual biochemical reactions. This is invaluable for understanding how metabolism is altered in disease states like cancer and for identifying potential therapeutic targets.

Studying Carbohydrate-Protein Interactions

Understanding how disaccharides interact with proteins is crucial for drug development, as many biological processes are mediated by these interactions. Uniformly ¹³C-labeled carbohydrates can be used in NMR studies to probe these interactions in detail. Isotope-filtered experiments can reveal the conformation of the disaccharide when bound to a protein and identify the specific contact points on both the sugar and the protein.

Drug Development

Stable isotope labeling is a valuable tool in drug development. ¹³C-labeled disaccharides can be used in absorption, distribution, metabolism, and excretion (ADME) studies to track the fate of a carbohydrate-based drug or a drug that affects carbohydrate metabolism. By using a ¹³C-labeled version of a drug, researchers can differentiate it from its endogenous counterparts and accurately quantify its concentration and that of its metabolites in biological samples.

Conclusion

¹³C isotopic labeling of disaccharides is a powerful and versatile technique that provides unprecedented insights into the complexities of carbohydrate metabolism and interactions. From elucidating fundamental biochemical pathways to accelerating drug discovery and development, the applications of this methodology continue to expand. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists looking to harness the power of stable isotopes in their own work.

References

- 1. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

- 2. dkfz.de [dkfz.de]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity ¹³C-Labeled Sucrose for Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available high-purity ¹³C-labeled sucrose. It includes a comparative summary of suppliers, detailed experimental protocols for key applications, and visual representations of metabolic pathways and experimental workflows.

Commercial Suppliers of High-Purity Sucrose-¹³C

The selection of a suitable supplier for ¹³C-labeled sucrose is critical for the success of metabolic research and drug development studies. Key considerations include isotopic enrichment, chemical purity, and the availability of specific labeling patterns. The following table summarizes the offerings from prominent commercial suppliers.

| Supplier | Product Name/Variant | Isotopic Purity (atom % ¹³C) | Chemical Purity | Notes |

| Sigma-Aldrich | Sucrose-¹³C₁₂ | 99% | 99% (CP)[1] | Uniformly labeled. Available as a powder.[1] |

| Sucrose-(glucose-¹³C₆) | 99% | - | Glucose moiety is uniformly labeled.[2] | |

| Sucrose-(glucose-1-¹³C) | 99% | 99% (CP)[3] | Labeled at the C1 position of the glucose moiety.[3] | |

| Sucrose-(fructose-1-¹³C) | ≥99% | ≥99% (CP) | Labeled at the C1 position of the fructose moiety. | |

| Cambridge Isotope Labs | D-Sucrose (¹³C₁₂) | 98% | 98% | Uniformly labeled. Applications in biomolecular NMR and metabolism. |

| D-Sucrose (glucose-¹³C₆) | - | 98% | Glucose moiety is uniformly labeled. | |

| Omicron Biochemicals, Inc. | [UL-¹³C₁₂]sucrose | - | High Purity | Uniformly labeled with ¹³C. |

| [1-¹³Cglc]sucrose | - | High Purity | Labeled at the C1 position of the glucose moiety. | |

| [1-¹³Cfru]sucrose | - | High Purity | Labeled at the C1 position of the fructose moiety. | |

| [UL-¹³C₆glc]sucrose | - | High Purity | The glucose moiety is uniformly labeled with ¹³C. | |

| MedChemExpress | Sucrose-¹³C | 99.51% | - | Labeled sucrose for use as a tracer or internal standard in NMR or MS. |

Experimental Protocols

The following protocols provide detailed methodologies for common applications of high-purity Sucrose-¹³C in metabolic research.

Protocol 1: ¹³C-Metabolic Flux Analysis (MFA) in Cultured Cells

Metabolic flux analysis using ¹³C-labeled substrates is a powerful technique to quantify the rates of metabolic pathways within a cell. This protocol outlines a general workflow for a steady-state ¹³C-MFA experiment.

1. Cell Culture and Labeling: a. Culture cells to the desired confluency in standard growth medium. b. To initiate labeling, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add pre-warmed experimental medium containing the desired concentration of Sucrose-¹³C. The standard glucose in the medium should be replaced with the labeled sucrose. d. Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This is a critical step and the time required should be determined empirically for the specific cell line and experimental conditions.

2. Metabolite Extraction: a. After the labeling period, rapidly quench metabolism by aspirating the labeling medium and washing the cells with an ice-cold quenching solution (e.g., 0.9% NaCl solution). b. Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells. c. Scrape the cells and collect the cell lysate in a microcentrifuge tube. d. Centrifuge at high speed at 4°C to pellet cellular debris. e. Collect the supernatant containing the polar metabolites.

3. Sample Analysis by Mass Spectrometry (MS): a. The extracted metabolites are typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). b. For GC-MS analysis, samples are often derivatized to increase their volatility. c. The mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids) are determined from the resulting mass spectra.

4. Data Analysis and Flux Calculation: a. The measured mass isotopomer distributions, along with measured extracellular fluxes (e.g., sucrose uptake and lactate secretion rates), are used as inputs for MFA software (e.g., Metran, INCA). b. The software uses a metabolic network model to estimate the intracellular metabolic fluxes that best reproduce the experimental data. c. A statistical analysis is performed to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.

Protocol 2: NMR Spectroscopy for Metabolite Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying metabolites and for determining the positional enrichment of ¹³C in those metabolites.

1. Sample Preparation: a. Perform cell culture, labeling, and metabolite extraction as described in the MFA protocol (Steps 1 and 2). b. The dried metabolite extract is reconstituted in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

2. NMR Data Acquisition: a. Transfer the sample to an NMR tube. b. Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) spectra such as ¹H-¹³C HSQC, on a high-field NMR spectrometer. c. The choice of NMR experiments will depend on the specific research question.

3. Data Processing and Analysis: a. Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. b. Identify metabolites by comparing the chemical shifts and coupling patterns in the spectra to reference databases. c. Quantify the metabolites by integrating the peak areas relative to the internal standard. d. The positional isotopic enrichment can be determined from the analysis of the ¹³C satellites in the ¹H spectrum or directly from the ¹³C spectrum.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Sucrose-¹³C in metabolic research.

Caption: A generalized workflow for conducting a ¹³C-metabolic flux analysis experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Sucrose-13C Safety Data

Section 1: Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | Sucrose |

| Synonyms | Sugar, Table Sugar, Cane Sugar, α-D-Glucopyranosyl β-D-fructofuranoside |

| CAS Number | 57-50-1 |

| Molecular Formula | C₁₂H₂₂O₁₁ |

| Molecular Weight | 342.30 g/mol |

| Appearance | White crystalline solid |

| Odor | Odorless |

| Melting Point | 185 - 187°C |

| Solubility | 342 g/L in water at 20°C |

| pH | 5.5 - 7.5 (at 342 g/L at 25°C) |

Section 2: Hazard Identification and Classification

Sucrose is generally considered a non-hazardous substance under normal conditions of use.[1] However, as a combustible solid, it can form explosive dust-air mixtures.[2]

GHS Classification:

-

Hazard Class: Combustible Dust[3]

-

Signal Word: Warning

-

Hazard Statement: May form combustible dust concentrations in air.

Potential Health Effects:

-

Inhalation: High concentrations of dust may cause respiratory tract irritation.

-

Eye Contact: Dust may cause mechanical irritation.

-

Skin Contact: No adverse effects are expected.

-

Ingestion: Extremely large doses may cause gastrointestinal upset.

Section 3: Toxicological Data

The primary toxicological concern for sucrose is its potential to act as a physical irritant in dust form. It has a very low acute toxicity.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 29,700 mg/kg |

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.

-

Mutagenicity: Investigated as a mutagen. No conclusive evidence of mutagenic effects.

-

Reproductive Toxicity: Investigated as a reproductive effector. No conclusive evidence of reproductive toxicity.

Section 4: Exposure Controls and Personal Protection

Occupational Exposure Limits:

| Organization | Limit | Value |

| ACGIH | TWA | 10 mg/m³ |

| NIOSH | TWA (total dust) | 10 mg/m³ |

| NIOSH | TWA (respirable dust) | 5 mg/m³ |

| OSHA | PEL (total dust) | 15 mg/m³ |

Engineering Controls:

-

Use a system of local and/or general exhaust ventilation to keep employee exposures below the airborne exposure limits.

-

Ensure that dust-handling systems are designed to prevent the escape of dust into the work area.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses or goggles approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

-

Skin Protection: Handle with gloves. Nitrile rubber gloves are suitable.

-

Respiratory Protection: If exposure limits are exceeded, a NIOSH-approved particulate respirator (N95 or better) may be worn.

Section 5: Handling and Storage

-

Handling: Avoid creating dust. Minimize dust generation and accumulation. Keep away from sources of ignition.

-

Storage: Keep container tightly closed in a cool, dry, and well-ventilated area.

Section 6: Experimental Protocols

Acute Oral Toxicity (LD50) Study Protocol (OECD Guideline 420):

The oral LD50 value cited in the safety data sheets is typically determined using a standardized protocol, such as the OECD Guideline for the Testing of Chemicals, No. 420: Acute Oral Toxicity - Fixed Dose Procedure.

-

Test Animals: Healthy, young adult rats of a single strain are used.

-

Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (temperature, humidity, light cycle) and provided with standard laboratory diet and drinking water ad libitum.

-

Dosing: A single dose of the test substance (sucrose) is administered by gavage to a group of fasted animals. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is determined based on the dose at which mortality is observed.

Section 7: Visualizations

GHS Hazard Communication Workflow for Sucrose

References

The Core of Sweetness: A Technical Guide to Sucrose Biosynthesis and 13C Incorporation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate process of sucrose biosynthesis in plants and the powerful methodology of 13C stable isotope labeling to elucidate its dynamics. Understanding the regulation of sucrose production is paramount for agricultural biotechnology and has implications for comprehending metabolic pathways relevant to various fields, including drug development where metabolic alterations are a key focus. This document provides a comprehensive overview of the sucrose biosynthesis pathway, the regulatory signaling cascades that govern it, detailed experimental protocols for 13C labeling, and a summary of quantitative data to facilitate comparative analysis.

The Sucrose Biosynthesis Pathway: A Central Hub of Carbon Allocation

Sucrose, a disaccharide composed of glucose and fructose, is the primary form of photoassimilated carbon transported in most plants. Its synthesis is a tightly regulated process that occurs in the cytosol of photosynthetic cells, primarily from triose phosphates exported from the chloroplast. The core pathway involves two key enzymatic steps:

-

Sucrose-Phosphate Synthase (SPS): This enzyme catalyzes the formation of sucrose-6-phosphate from UDP-glucose and fructose-6-phosphate. SPS is a major point of regulation in the pathway.

-

Sucrose-Phosphate Phosphatase (SPP): SPP subsequently dephosphorylates sucrose-6-phosphate to yield free sucrose.

The partitioning of carbon between starch synthesis in the chloroplast and sucrose synthesis in the cytosol is a critical determinant of plant growth and resource allocation.

Regulation of Sucrose Biosynthesis: A Multi-layered Control System

The flux of carbon through the sucrose biosynthesis pathway is meticulously controlled by a combination of allosteric regulation and covalent modification of key enzymes, primarily SPS. This regulation is influenced by environmental cues such as light and CO2 availability, as well as the metabolic status of the cell.

Signaling Pathway for Sucrose-Phosphate Synthase (SPS) Regulation

The activity of SPS is modulated by a complex signaling network that integrates information about photosynthetic activity and cellular energy status. This network involves reversible protein phosphorylation and allosteric effectors.

A Researcher's Guide to Foundational Studies Using 13C Labeled Tracers

An In-depth Technical Guide on the Core Principles and Applications of 13C Isotopic Labeling in Metabolic Research and Drug Development

Introduction

Stable isotope tracing using Carbon-13 (¹³C) has become an indispensable tool in modern biological sciences, offering unparalleled insights into the intricate network of metabolic pathways.[1][2] By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope in a metabolic substrate, researchers can trace the journey of carbon atoms through cellular reactions. This technique provides a dynamic and quantitative snapshot of cellular metabolism, revealing the rates of metabolic reactions, or fluxes, which are critical for understanding cellular physiology in both health and disease.[3] This guide provides a comprehensive overview of the foundational principles, experimental methodologies, data interpretation, and applications of ¹³C labeled tracers, with a particular focus on their use in metabolic research and pharmaceutical development.

Core Principles of 13C Isotopic Labeling

The fundamental principle of ¹³C isotopic labeling lies in supplying cells or organisms with a substrate, such as glucose or glutamine, enriched with ¹³C. This labeled substrate is then taken up by the cells and funneled into various metabolic pathways. As the ¹³C-labeled carbons traverse through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, they are incorporated into a wide array of downstream metabolites.

The distribution of these ¹³C atoms in the metabolic network is then measured using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Mass spectrometry-based methods are particularly powerful as they can distinguish molecules based on their mass-to-charge ratio, and the incorporation of ¹³C results in a predictable mass shift in the metabolite. This allows for the determination of the Mass Isotopologue Distribution (MID), which is the fractional abundance of each isotopologue for a given metabolite. By analyzing the MIDs of key metabolites, researchers can deduce the relative activities of different metabolic pathways, a practice known as ¹³C-Metabolic Flux Analysis (¹³C-MFA).[5]

Data Presentation: Quantitative Metabolic Flux Analysis

A primary output of ¹³C tracer studies is the quantification of intracellular metabolic fluxes. These fluxes, typically expressed in units of nmol/10⁶ cells/h, provide a direct measure of the rate of metabolic reactions. The tables below present representative metabolic flux data from studies on various cancer cell lines, illustrating the metabolic heterogeneity observed in different cancer types.

| Reaction/Pathway | A549 (Lung Cancer) | HL-60 (Leukemia) |

| Glycolysis | ||

| Glucose Uptake | 150 | 120 |

| Lactate Secretion | 250 | 200 |

| Pentose Phosphate Pathway | ||

| G6P -> R5P | 30 | 10.8 |

| TCA Cycle | ||

| Pyruvate -> Acetyl-CoA (PDH) | 25 | 13 |

| Pyruvate -> Oxaloacetate (PC) | 5 | 3.6 |

| Glutamine -> α-Ketoglutarate | 40 | 16 |

| Citrate -> α-Ketoglutarate | 35 | 15 |

| α-Ketoglutarate -> Succinate | 30 | 12 |

| Succinate -> Fumarate | 25 | 10 |

| Fumarate -> Malate | 25 | 10 |

| Malate -> Oxaloacetate | 20 | 8 |

Note: The flux values are representative and compiled from literature for illustrative purposes. The specific values can vary based on experimental conditions.

The selection of the ¹³C-labeled tracer is a critical experimental parameter that significantly influences the precision of flux estimations. Different tracers provide better resolution for different pathways. The following table summarizes the optimal tracers for key metabolic pathways in mammalian cells.

| Metabolic Pathway | Optimal ¹³C Tracer(s) | Rationale |

| Glycolysis | [1,2-¹³C₂]glucose | Produces distinct labeling patterns in downstream metabolites depending on the glycolytic route. |

| Pentose Phosphate Pathway | [1,2-¹³C₂]glucose | The release of the C1 carbon as CO₂ in the oxidative PPP leads to a unique labeling pattern in ribose-5-phosphate. |

| TCA Cycle | [U-¹³C₅]glutamine | Glutamine is a major anaplerotic substrate for the TCA cycle in many cancer cells, leading to high enrichment in TCA cycle intermediates. |

| Reductive Carboxylation | [U-¹³C₅]glutamine | Traces the reverse flux from α-ketoglutarate to citrate. |

Experimental Protocols

Protocol 1: Cell Culture and ¹³C Labeling

This protocol outlines the general procedure for labeling adherent mammalian cells with a ¹³C-labeled substrate.

Materials:

-

Adherent mammalian cells of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Glucose-free and glutamine-free basal medium

-

¹³C-labeled glucose (e.g., [U-¹³C₆]glucose) or ¹³C-labeled glutamine (e.g., [U-¹³C₅]glutamine)

-

Dialyzed fetal bovine serum (FBS)

-

Sterile phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

Procedure:

-

Cell Seeding: Seed cells in culture flasks or plates at a density that will result in 70-80% confluency at the time of harvest.

-

Medium Preparation: Prepare the ¹³C-labeling medium by supplementing the glucose-free and glutamine-free basal medium with the desired concentration of the ¹³C-labeled substrate (e.g., 10 mM [U-¹³C₆]glucose) and other necessary components like dialyzed FBS and other amino acids.

-

Medium Exchange and Labeling:

-

Once cells have reached the desired confluency, aspirate the existing medium.

-

Gently wash the cells twice with sterile PBS to remove any residual unlabeled metabolites.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

-